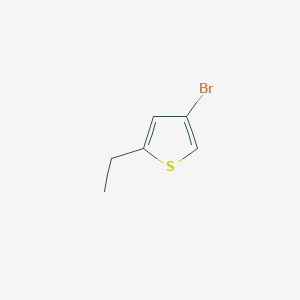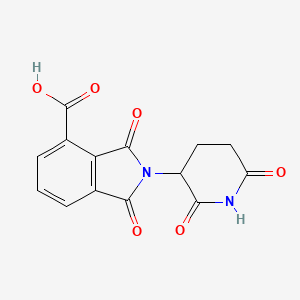![molecular formula C15H14ClN3O2 B2961023 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine CAS No. 2380191-06-8](/img/structure/B2961023.png)
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action is still being explored.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is still being explored. However, it has been suggested that its anticancer properties may be due to its ability to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. Additionally, it has been suggested that it may have neuroprotective effects by inhibiting the aggregation of certain proteins that are associated with neurological disorders.
Biochemical and Physiological Effects
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine in lab experiments is its high purity and yield. Additionally, its potential therapeutic applications make it an attractive compound for further study. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a quinazoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been well-established, and it has been extensively studied for its anticancer and neuroprotective properties. While there are advantages and limitations to using this compound in lab experiments, its potential therapeutic applications make it an attractive compound for further study.
Méthodes De Synthèse
The synthesis of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 6-chloro-4-aminquinazoline with 2-(furan-2-yl)-2-methoxyethanamine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-20-14(13-3-2-6-21-13)8-17-15-11-7-10(16)4-5-12(11)18-9-19-15/h2-7,9,14H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWUWIKDUQDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)


![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)


![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)